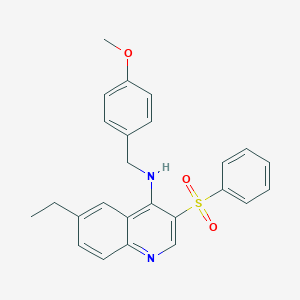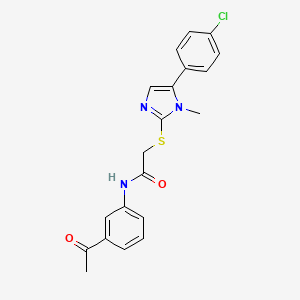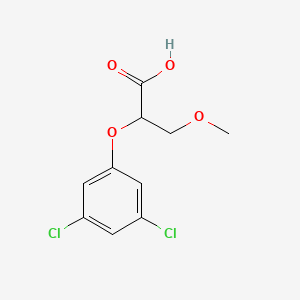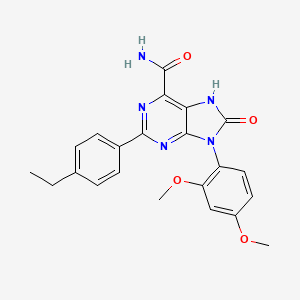![molecular formula C21H19ClN6O3S2 B2916029 2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 872996-60-6](/img/structure/B2916029.png)
2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have explored several synthetic strategies to obtain it. For instance, one efficient route reported by Foroughifar et al. involves treating Schiff’s bases derived from 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, followed by reaction with ethyl chloroacetate . Further studies on alternative synthetic methods are essential for optimizing yield and purity.
Scientific Research Applications
Synthesis and Biological Activity
Recent studies have focused on the synthesis of novel heterocyclic compounds incorporating sulfonamide, triazolo, and pyridazinyl moieties. These compounds have shown significant biological activities, including antimicrobial, antifungal, and anticancer effects. The synthesis of these compounds involves various chemical reactions that introduce different functional groups, thereby altering their biological activity. For instance, benzenesulfonamide derivatives have been synthesized and tested for their ability to inhibit carbonic anhydrase isozymes, revealing potential applications in developing unconventional anticancer strategies targeting hypoxic areas of tumors (Garaj et al., 2004).
Antimicrobial and Antitumor Effects
The antimicrobial activity of newly synthesized compounds against a variety of bacterial and fungal strains has been evaluated. Some compounds exhibited promising activity against Gram-positive and Gram-negative bacteria as well as yeast-like fungi, suggesting their potential use as novel antimicrobial agents. Additionally, certain derivatives have shown antitumor activities in vitro, indicating their potential in cancer therapy (Hassan, 2013).
Enzyme Inhibition
Enzyme inhibitory activities of these compounds have also been explored, with some derivatives displaying significant inhibition of carbonic anhydrase isozymes and acetylcholinesterase. This suggests their potential applications in treating conditions such as glaucoma, epilepsy, and neurodegenerative diseases. The selectivity and potency of these inhibitors towards different enzyme isoforms are of particular interest for the development of targeted therapies (Alafeefy et al., 2015).
properties
IUPAC Name |
2-[[3-[2-(benzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3S2/c22-15-5-4-6-16(13-15)24-20(29)14-32-21-10-9-18-25-26-19(28(18)27-21)11-12-23-33(30,31)17-7-2-1-3-8-17/h1-10,13,23H,11-12,14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECGOQGUTQZUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)
![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)
![6-[5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2915950.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)






![2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915967.png)
![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)
![2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2915969.png)